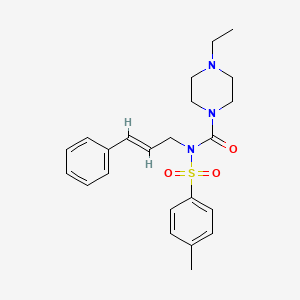
N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Anti-Inflammatory and Analgesic Activity
N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide: has been studied for its potential anti-inflammatory and analgesic effects. Derivatives of cinnamamides, to which this compound belongs, have shown promise in this area. The compound’s ability to modulate inflammatory pathways could lead to the development of new medications for treating chronic inflammation and pain-related disorders .
Enzymatic Synthesis
The compound is used in enzymatic synthesis processes. Biocatalysis, utilizing enzymes for organic synthesis, is an emerging field where this compound can play a significant role. It can act as a substrate in the synthesis of active pharmaceutical ingredients, offering a green technology alternative for drug development .
Neuroprotective Properties
Research has indicated that cinnamamide derivatives exhibit neuroprotective properties. This compound, being a part of that family, may contribute to the development of treatments for neurodegenerative diseases by protecting neurons from damage or degeneration .
Anti-Microbial Activity
The compound’s structural scaffold is known to possess anti-microbial properties. This makes it a candidate for further research into the development of new anti-microbial agents, which could be crucial in the fight against drug-resistant bacteria .
Anti-Tyrosinase Activity
Anti-tyrosinase activity is another potential application. This enzyme is involved in the production of melanin, and inhibitors are sought after for cosmetic applications to treat hyperpigmentation disorders. The compound could be used to develop new skin-lightening agents .
Antinarcotic Agents
Cinnamamide derivatives, including N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide , have been evaluated for their potential as antinarcotic agents. They may offer new approaches to treating narcotic addiction and withdrawal symptoms, providing a novel therapeutic avenue .
Antioxidant Properties
The compound may also serve as an antioxidant. Antioxidants are important in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. This application could extend to the prevention of diseases caused by oxidative stress .
Sedative Effects
Lastly, the sedative effects of cinnamamide derivatives have been documented. This compound could potentially be used to develop new sedatives or anxiolytics, contributing to treatments for anxiety and sleep disorders .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-3-24-16-18-25(19-17-24)23(27)26(15-7-10-21-8-5-4-6-9-21)30(28,29)22-13-11-20(2)12-14-22/h4-14H,3,15-19H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJLQVPWVVVOI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)N(C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

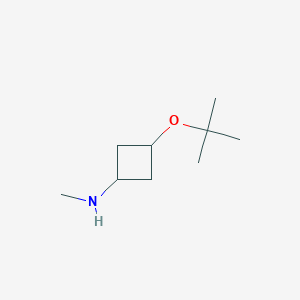
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)
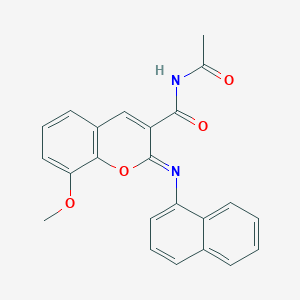
![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)
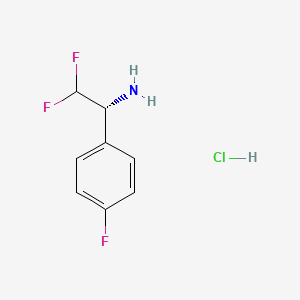
![[1-(3-Phenylpropyl)piperidin-3-yl]methanol](/img/structure/B2872070.png)
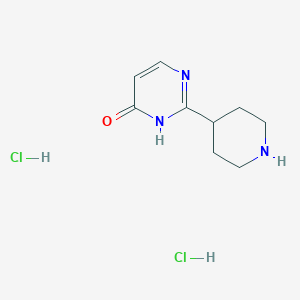

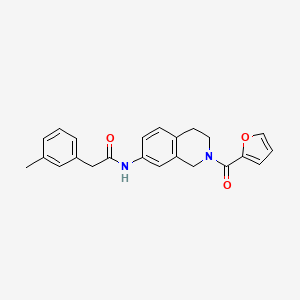
![2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2872076.png)
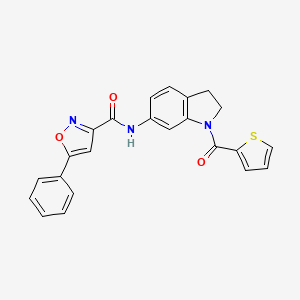
![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)
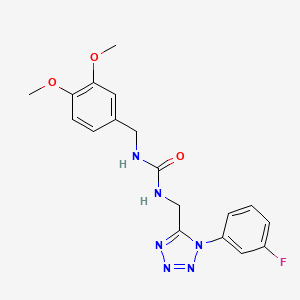
![4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2872084.png)